molecular formula C10H8FNOS2 B2990099 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione CAS No. 1043909-81-4

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione

Cat. No.: B2990099
CAS No.: 1043909-81-4
M. Wt: 241.3
InChI Key: KSNYEMCADDCKOJ-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione is a chemical compound that belongs to the thiazolidine family It is characterized by the presence of a thiazolidine ring, a fluorobenzoyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 4-fluorobenzoyl chloride with 1,3-thiazolidine-2-thione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity to its targets, while the thione group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)-1,3-thiazolidine-2-thione
  • 3-(4-Methylbenzoyl)-1,3-thiazolidine-2-thione
  • 3-(4-Nitrobenzoyl)-1,3-thiazolidine-2-thione

Uniqueness

3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNYEMCADDCKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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